molecular formula C15H18F3NO4 B048146 Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 486460-00-8

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Cat. No. B048146
M. Wt: 333.3 g/mol
InChI Key: TUAXCHGULMWHIO-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of compounds like Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid typically involves multi-step organic reactions, including protection of amino groups, activation of carboxylic acids, and coupling reactions. Such processes are crucial for constructing the compound's backbone while ensuring the integrity of sensitive functional groups. The use of Boc (tert-butoxycarbonyl) as a protecting group for the amino function is a common strategy to prevent unwanted side reactions during the synthesis of amino acid derivatives (Shoup et al., 1999).

Molecular Structure Analysis

The molecular structure of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is characterized by its chirality and the presence of trifluorophenyl groups, which can significantly influence its physical and chemical properties. The fluorine atoms contribute to the compound's lipophilicity and can affect its interaction with biological molecules. Structural analysis often involves techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography to elucidate the configuration and conformation of the molecule.

Chemical Reactions and Properties

Compounds with the Boc protecting group can undergo various chemical reactions, including deprotection under acidic conditions, to reveal the free amino group. The trifluorophenyl moiety can engage in electrophilic aromatic substitution reactions, although the presence of fluorine atoms decreases the reactivity of the aromatic ring due to their electron-withdrawing effect. The chemical behavior of such compounds is essential for their application in peptide synthesis and other areas of organic synthesis (Fukuda et al., 1999).

Physical Properties Analysis

The physical properties, including melting point, solubility, and stability, are influenced by the compound's molecular structure. The Boc group increases the molecule's steric bulk, which can affect its physical state and solubility in organic solvents versus aqueous solutions. These properties are critical when considering the compound's use in chemical syntheses and pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, such as reactivity, acidity/basicity of functional groups, and stability under various conditions, are pivotal for its practical applications. The presence of the Boc group and the trifluorophenyl ring dictate its behavior in chemical reactions, particularly in peptide coupling reactions where the compound's reactivity towards forming peptide bonds is of interest. Analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are commonly employed to assess the purity and composition of the synthesized compound (Nichols et al., 2002).

Scientific Research Applications

  • Enantioselective N-acylation and Amino Acid Synthesis : This compound is utilized in enantioselective N-acylation and the synthesis of N-protected derivatives of amino acids (Solymár, Kanerva, & Fülöp, 2004).

  • Ligand in Ruthenium-Catalyzed Reactions : It serves as a ligand in ruthenium-catalyzed enantioselective transfer hydrogenation of ketones, demonstrating high efficiency (Pastor, Vaestilae, & Adolfsson, 2003).

  • Research on Enantiomeric Excess in Enamines : It acts as a pharmacophore in research focusing on enantiomeric excess in enamines (Kubryk & Hansen, 2006).

  • Synthesis of Tert-Butyl Esters of N-Protected Amino Acids : This compound is used in the synthesis of tert-butyl esters of N-protected amino acids (Loffet, Galéotti, Jouin, & Castro, 1989).

  • Synthesis of Aminopeptidase Inhibitors : It is employed in synthesizing aminopeptidase inhibitors (Moon & Huh, 1991).

  • Drug Development : The compound is relevant in drug development applications (Pan et al., 2015).

  • Probes and Medicinal Chemistry : Its use extends to probes and medicinal chemistry (Tressler & Zondlo, 2014).

  • Synthesis of Sitagliptin Intermediate : An important application is in the synthesis of the blockbuster antidiabetic drug Sitagliptin (Sudhakaran et al., 2021).

  • Enantioselective Synthesis of Branched Amino Acids : It is used in the enantioselective synthesis of α-branched α-amino acids with bulky substituents (Studer & Seebach, 1995).

  • Synthesis of Neuroexcitants : The compound plays a role in the synthesis of neuroexcitants (Pajouhesh et al., 2000).

  • Aminotransferase Reactions : It is a key intermediate in sitagliptin synthesis through aminotransferase reactions (Hou, Deng, Ma, & Liu, 2016).

  • Precursor to Unusual Amino Acids : This compound is a precursor to unusual amino acids in specific anticancer agents (Gu & Silverman, 2011).

Safety And Hazards

Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid should be handled with suitable protective clothing to avoid contact with skin and eyes. It should be stored in a dry place between 2-8°C .

Future Directions

Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is an important intermediate in the synthesis of sitagliptin, a widely used medication for the treatment of type 2 diabetes . Its role in the synthesis of DPP-4 inhibitors offers significant benefits for managing diabetes .

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-15(2,3)23-14(22)19-9(6-13(20)21)4-8-5-11(17)12(18)7-10(8)16/h5,7,9H,4,6H2,1-3H3,(H,19,22)(H,20,21)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAXCHGULMWHIO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428050
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

CAS RN

486460-00-8
Record name N-Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486460008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.218.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric acid, (R)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S Fan, W Yang, Q Guo, J Hao, H Li… - Journal of Chemical & …, 2016 - ACS Publications
A gravimetric method was taken to measure the solubility of the Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid under atmospheric pressure in methanol, ethanol, propanol, n-…
Number of citations: 6 pubs.acs.org
J Zhang, S Yang, H Li, P Yu, L Xu, G Liu - Journal of Molecular Liquids, 2017 - Elsevier
The solubility of 1,6-Hexanediol in (methanol + dimethyl adipate (DMA)), (n-butanol + DMA) binary solvents was measured by the dynamic method under 0.1 MPa. The studies were …
Number of citations: 11 www.sciencedirect.com
R Tangirala, D De, V Aniya, B Satyavathi… - Journal of Chemical & …, 2018 - ACS Publications
The solubility of para-methoxyphenylacetic acid in different solvents is of critical significance for the design and optimization of its purification process via crystallization. The present …
Number of citations: 11 pubs.acs.org
H Murayama, K Nagao, H Ohmiya, M Sawamura - Organic letters, 2016 - ACS Publications
Phosphine organocatalysis enabled vicinal acylcyanation of alkynoates with acyl cyanides to form acrylonitrile derivatives with a tetrasubstituted alkene moiety. The acyl and cyano …
Number of citations: 25 pubs.acs.org
A Jouyban, F Martinez, WE Acree Jr - Physics and Chemistry of …, 2017 - Taylor & Francis
The experimental data reported in the paper by Cai and co-workers [DOI: 10.1080/00319104.2016.1163560] pertaining to the solubility of myricetin dissolved in binary aqueous–…
Number of citations: 22 www.tandfonline.com
X Liu, W Li, Y He, S Du, H Yin, J Gong… - Journal of Chemical & …, 2020 - ACS Publications
The solubility of ceftiofur sodium trihydrate (CST) in binary solvent mixtures of water + acetonitrile, water + ethanol, water + n-propanol, and water + iso-propanol at temperatures from …
Number of citations: 4 pubs.acs.org
K Kodide, P Asadi, J Thati - Journal of Chemical & Engineering …, 2019 - ACS Publications
The equilibrium solubility of sulfanilamide is determined in 12 mono solvents and 4 binary solvent mixtures with temperatures ranging from T = 278.15 to 318.15 K. The sulfanilamide …
Number of citations: 18 pubs.acs.org
MJ Young, CB Musgrave… - ACS Applied Materials & …, 2015 - ACS Publications
The growth of Al 2 O 3 films by atomic layer deposition (ALD) on model sp 2 -graphitic carbon substrates was evaluated following a nitrogen dioxide (NO 2 ) and trimethylaluminum (TMA…
Number of citations: 42 pubs.acs.org
M Peddigari, H Palneedi, GT Hwang… - … applied materials & …, 2018 - ACS Publications
Dielectric ceramic film capacitors, which store energy in the form of electric polarization, are promising for miniature pulsed power electronic device applications. For a superior energy …
Number of citations: 61 pubs.acs.org
T Murohara - Journal of the American College of Cardiology, 2012 - jacc.org
In the United States, nearly 13% of adults aged 20 years and older have type 2 diabetes mellitus (T2DM), and its prevalence is still increasing (1, 2). Microvascular and macrovascular …
Number of citations: 33 www.jacc.org

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